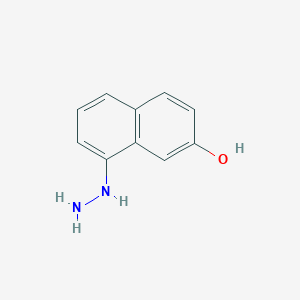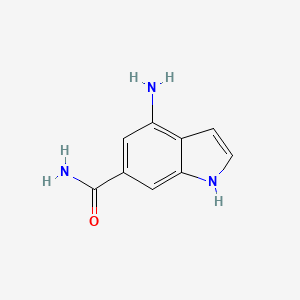
6-Amino-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-naphthaldehyde is an organic compound with the molecular formula C11H9NO. It is a derivative of naphthalene, featuring an amino group at the sixth position and an aldehyde group at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-naphthaldehyde typically involves the nitration of 1-naphthaldehyde followed by reduction. The nitration process introduces a nitro group at the sixth position, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the nitration and reduction steps. Continuous flow reactors and catalytic hydrogenation methods are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to 6-amino-1-naphthylmethanol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in electrophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 6-Amino-1-naphthoic acid.
Reduction: 6-Amino-1-naphthylmethanol.
Substitution: Various acylated or sulfonated derivatives.
Applications De Recherche Scientifique
6-Amino-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Amino-1-naphthaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with primary amines, which are crucial in various biochemical pathways. The amino group can engage in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-Amino-1-naphthaldehyde
- 4-Amino-1-naphthaldehyde
- 6-Hydroxy-1-naphthaldehyde
Comparison: 6-Amino-1-naphthaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which imparts distinct reactivity and properties. For instance, 2-Amino-1-naphthaldehyde has the amino group at the second position, leading to different steric and electronic effects. Similarly, 6-Hydroxy-1-naphthaldehyde features a hydroxyl group instead of an amino group, altering its hydrogen bonding capabilities and reactivity.
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
6-aminonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H,12H2 |
Clé InChI |
RAPUEBKCVWWFMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)N)C(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)


![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)







![2-Azaspiro[4.4]nonan-7-amine hydrochloride](/img/structure/B11914027.png)
![1h-Imidazo[4,5-h]quinazoline](/img/structure/B11914028.png)

